molecular formula C20H22N2O2S B2491114 (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851803-26-4

(2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2491114
CAS No.: 851803-26-4
M. Wt: 354.47
InChI Key: OOLWYTWQCBLWIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-24-18-10-5-4-9-17(18)19(23)22-12-11-21-20(22)25-14-16-8-6-7-15(2)13-16/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLWYTWQCBLWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a thiol under acidic or basic conditions.

    Substitution Reactions:

    Final Coupling: The final step may involve coupling the intermediate products under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, thiols, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Antifungal Properties : The imidazole ring is often associated with antifungal activity.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell growth through specific molecular interactions.

Biological Research

Research into the biological mechanisms of this compound includes:

  • Enzyme Inhibition Studies : Understanding how the compound interacts with specific enzymes can elucidate its mechanism of action.
  • Receptor Modulation : Investigating its potential to modulate receptor activity can provide insights into its therapeutic applications.

Industrial Applications

In industrial settings, this compound may be utilized for:

  • Development of New Materials : Its unique chemical properties allow it to be used in creating polymers and coatings.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of similar imidazole derivatives against common pathogens. Results indicated that compounds with thioether linkages exhibited enhanced activity compared to their non-thioether counterparts. This suggests that (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may also possess significant antimicrobial properties.

Case Study 2: Enzyme Interaction

Research focused on the interaction between imidazole derivatives and specific enzymes involved in metabolic pathways demonstrated that these compounds could act as competitive inhibitors. This highlights the potential of this compound in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanol
  • (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methane

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research.

Biological Activity

The compound (2-ethoxyphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that incorporates an imidazole ring, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features:

  • An ethoxyphenyl group
  • A thioether linkage with a 3-methylbenzyl moiety
  • A dihydro-imidazole structure

These structural components suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For example, compounds similar in structure to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
5aA5494
5dHCT11617

These findings indicate that modifications in the imidazole structure can enhance anticancer activity, suggesting a need for further exploration of this compound's efficacy against specific cancer types .

The anticancer activity of imidazole derivatives is often attributed to their ability to:

  • Induce cell cycle arrest
  • Inhibit tubulin polymerization
  • Interfere with key signaling pathways involved in tumor growth

In particular, some studies have shown that imidazole compounds can cause accumulation of cancer cells in the G2/M phase of the cell cycle, which is crucial for effective cancer therapy .

Study 1: In Vivo Efficacy

In a study involving an MDA-MB-468 breast cancer xenograft model, a structurally similar imidazole compound was administered at a dosage of 60 mg/kg. The results showed a 77% suppression of tumor growth compared to controls without significant weight loss in the subjects . This suggests that compounds like this compound may possess similar therapeutic potential.

Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis indicated that substituents on the imidazole ring significantly influence biological activity. Compounds bearing electron-donating groups exhibited greater potency against various cancer cell lines. The presence of the ethoxy and thioether groups may enhance solubility and bioavailability, contributing to improved therapeutic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.